[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is an intriguing compound with a complex structure. It boasts significant applications across several scientific fields, including chemistry, biology, and medicine, and serves as a pivotal compound in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester involves multiple steps, typically beginning with the protection of the amino group and the coupling of the amino-propionyl derivative with a pyrrolidine nucleus. Standard procedures often include the use of coupling reagents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions, followed by deprotection and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods focus on optimization for high yield and purity. Large-scale synthesis might employ continuous flow techniques and automated systems to ensure consistent reaction conditions and efficient production processes. Catalyst efficiency, solvent use, and waste minimization are key considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized products depending on the reagents used.
Reduction: : It can be reduced using strong reducing agents, affecting specific functional groups within the molecule.
Substitution: : Common substitution reactions involve nucleophiles attacking the ester or carbamate groups, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride and sodium borohydride are often used for reduction.
Substitution: : Nucleophilic reagents like sodium azide or amines in aprotic solvents are common for substitution reactions.
Major Products Formed
The major products from these reactions vary widely, but typically include modified ester and amide derivatives, which are crucial in further synthetic applications and biological evaluations.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in synthesizing more complex molecules. Its functionality allows for modifications that can tailor its properties for specific applications.
Biology
Biologically, it is employed in the synthesis of peptide analogs and mimetics, making it vital in the study of protein interactions and enzyme functions.
Medicine
In medicine, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is explored for its potential as a therapeutic agent, particularly in drug design where modifications can yield compounds with improved pharmacokinetic properties.
Industry
Industrially, it is used in the production of fine chemicals and pharmaceutical intermediates, playing a crucial role in the manufacture of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound's mechanism of action varies by application, but generally, it interacts with molecular targets through its functional groups. This interaction can modify enzyme activity, inhibit or enhance receptor binding, or alter cellular uptake pathways, thereby influencing biological processes.
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives and carbamate esters, such as:
L-Glutamate derivatives: : Known for their role in neurotransmission.
Carbamic acid esters: : Often used in pesticides and pharmaceuticals.
Its unique combination of a pyrrolidine ring and a carbamate ester differentiates it, providing distinct properties that make it suitable for specific applications not covered by other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-8-7-9-18(13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBYQGMALZAXEY-UEWDXFNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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